molecular formula C9H6BrFN4 B8228283 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

Cat. No.: B8228283
M. Wt: 269.07 g/mol
InChI Key: MCPCKCYTZUJYKK-UHFFFAOYSA-N
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Description

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring substituted with bromine and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine typically involves the reaction of 4-fluoroaniline with bromine and triazine derivatives under controlled conditions. One common method involves the use of chloral hydrate and hydroxylamine to form the triazine ring, followed by bromination and subsequent substitution with the fluorophenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is in medicinal chemistry, particularly in cancer research. Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • Induction of Apoptosis: The compound triggers apoptosis in cancer cells through mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins such as Bax and cleaved Caspases.
  • Cell Cycle Arrest: It has been observed to halt cell cycle progression at the G2/M phase.
  • Inhibition of Colony Formation: In vitro assays demonstrated its ability to inhibit colony formation in treated cancer cells.

A comparative study indicated that its efficacy is comparable to established anticancer agents like 5-Fluorouracil (IC50 ≈ 9.79 ± 0.17 µM against MGC-803 cells) .

Materials Science

In materials science, the compound is explored for its potential use in developing new materials with unique electronic and optical properties. Its triazine structure allows for modifications that can enhance conductivity or photonic characteristics.

Applications:

  • Organic Electronics: The compound can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Sensors: Its electronic properties make it suitable for sensor applications where detection sensitivity is crucial.

Biological Research

As a tool compound in biological research, this compound serves to elucidate various biochemical pathways. Its ability to interact with specific molecular targets aids in understanding enzyme functions and cellular processes.

Case Studies

Several case studies highlight the compound's biological activity:

  • Antitumor Activity Study:
    • A study evaluated its effects on human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay. Results indicated significant cytotoxicity and potential use as an anticancer agent .
  • Mechanistic Studies:
    • Research focused on the mechanism of action demonstrated that the compound inhibits specific enzymes critical for tumor growth, leading to a decrease in cellular proliferation .

Mechanism of Action

The mechanism of action of 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine (CAS No. 1321517-59-2) is a synthetic compound belonging to the triazine family, which has garnered attention due to its potential biological activities, particularly in cancer research. This article aims to explore its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula C9H7BrFN5\text{Molecular Formula }C_9H_7BrFN_5

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological applications, particularly in oncology. Its structural features suggest possible interactions with cellular targets that could lead to significant therapeutic effects.

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against several cancer cell lines using the MTT assay. The results indicated that this compound exhibits significant inhibitory activity against various tumor cells.

Cell Line IC50 (µM) Reference
MGC-80310.23 ± 0.77
EC-10912.87 ± 1.20
PC-3>100

In comparison with the standard drug 5-Fluorouracil (5-FU), which has an IC50 of approximately 9.79 ± 0.17 µM against MGC-803 cells, the compound demonstrated comparable efficacy.

The mechanism by which this compound exerts its antiproliferative effects appears to involve several pathways:

  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to morphological changes in cancer cells and induces apoptosis through the mitochondrial pathway. This is evidenced by the increased expression of pro-apoptotic proteins such as Bax and cleaved Caspases .
  • Cell Cycle Arrest : The compound was found to halt cell cycle progression at the G2/M phase, indicating its potential as a cell cycle inhibitor .
  • Inhibition of Colony Formation : In vitro assays demonstrated that the compound effectively inhibited colony formation in treated cancer cells, further supporting its role as a potential anticancer agent .

Case Studies

Several studies have investigated the biological activity of triazine derivatives similar to this compound:

  • Study on Triazine Hybrids : A series of 5,6-diaryl-1,2,4-triazine hybrids were synthesized and evaluated for their apoptotic induction capabilities. One particular hybrid showed enhanced antiproliferative activity compared to traditional chemotherapeutics like 5-FU .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For brominated triazines, a typical approach involves reacting a halogenated triazine precursor (e.g., 5-bromo-1,2,4-triazin-3-amine) with 4-fluorophenylboronic acid under palladium catalysis. Key parameters include:

  • Base selection : Potassium carbonate or sodium hydroxide facilitates deprotonation and enhances reactivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of arylboronic acids .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 12 hours) and increases yield by 15–20% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Aromatic protons from the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8–9 Hz). The NH₂ group shows broad peaks at δ 5.5–6.0 ppm .
  • ¹³C NMR : The triazine ring carbons resonate at δ 155–165 ppm, while the bromine-substituted carbon appears at δ 120–125 ppm .
  • Mass Spectrometry : Expect a molecular ion peak at m/z 282–284 (M⁺, isotopic pattern due to bromine) .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Waste disposal : Brominated aromatic compounds require segregation and treatment by certified waste management services to avoid environmental contamination .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to toxic vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) for this compound across different assays?

  • Methodological Answer :

  • Assay validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the fluorophenyl group .
  • Solubility adjustments : Use co-solvents (e.g., DMSO at <1% v/v) to ensure compound stability in aqueous buffers .
  • Statistical analysis : Apply ANOVA or Tukey’s HSD test to assess significance of outliers in dose-response curves .

Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite with the triazine core as a hinge-binding motif. The 4-fluorophenyl group often occupies hydrophobic pockets in kinase ATP-binding sites .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of halogen bonds between bromine and conserved lysine residues .

Q. How can synthetic routes be optimized to minimize byproducts like dehalogenated or dimerized species?

  • Methodological Answer :

  • Temperature control : Maintain reactions below 80°C to prevent Br-F substitution or triazine ring decomposition .
  • Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings; the latter reduces homocoupling of boronic acids .
  • In-line monitoring : Use HPLC-MS to detect intermediates and adjust stoichiometry dynamically .

Properties

IUPAC Name

6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN4/c10-8-7(13-9(12)15-14-8)5-1-3-6(11)4-2-5/h1-4H,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPCKCYTZUJYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=NC(=N2)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine (1.95 g, 49%) was prepared from 5-(4-fluorophenyl)-1,2,4-triazin-3-amine (2.8 g, 14.00 mmol) and N-bromosuccinimide (7.87 g, 44.00 mmol) according to the general procedure of Preparation 3.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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